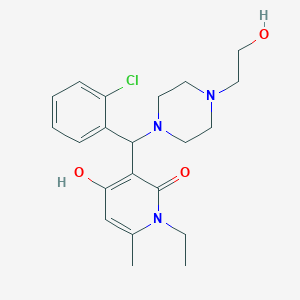
3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28ClN3O3 and its molecular weight is 405.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((2-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one (CAS Number: 897734-34-8) is a synthetic derivative with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H28ClN3O with a molecular weight of 405.9 g/mol. The structure features a pyridine ring substituted with various functional groups, including a chlorophenyl moiety and a piperazine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H28ClN3O |
| Molecular Weight | 405.9 g/mol |
| CAS Number | 897734-34-8 |
| SMILES | CCn1c(C)cc(O)c(C(c2ccccc2Cl)N2CCN(CCO)CC2)c1=O |
Research indicates that compounds similar to this one often act as indirect activators of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. By activating AMPK, these compounds may inhibit cell growth in various cancer cell lines, suggesting potential anti-cancer properties .
Anticancer Properties
Several studies have demonstrated the compound's effectiveness against different cancer cell lines. For instance:
- In vitro studies showed that it inhibited cell proliferation in human breast cancer cell lines by activating AMPK, leading to reduced tumor growth .
- Xenograft models indicated that oral administration of similar compounds resulted in significant tumor regression, highlighting their potential as therapeutic agents .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties. Pyridine derivatives have been associated with various pharmacological effects, including antibacterial and antifungal activities. A related study found that similar pyridine compounds exhibited significant antimicrobial effects against several pathogens .
Case Studies
- Breast Cancer Treatment : A clinical trial involving a compound structurally related to the target compound demonstrated promising results in inhibiting tumor growth in patients with advanced breast cancer. The study reported a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy .
- Antimicrobial Efficacy : A study focused on the synthesis of new pyridine derivatives reported that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria, suggesting that structural variations can significantly influence efficacy .
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-3-25-15(2)14-18(27)19(21(25)28)20(16-6-4-5-7-17(16)22)24-10-8-23(9-11-24)12-13-26/h4-7,14,20,26-27H,3,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTHUBBZVZBEJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)CCO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














